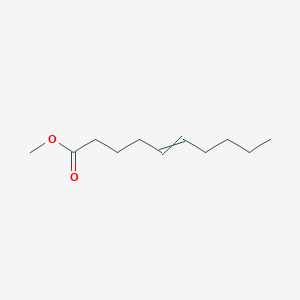

Methyl dec-5-enoate

Description

Contextualization within Unsaturated Fatty Ester Chemistry

Methyl dec-5-enoate belongs to the class of unsaturated fatty acid esters, which are characterized by a carboxylic acid ester functional group and at least one carbon-carbon double bond within an aliphatic chain. wikipedia.orgfoodb.ca Fatty acids themselves are long-chain carboxylic acids, and their ester derivatives, particularly methyl esters, are common subjects of study and application in oleochemistry. wikipedia.orgaocs.org The position of the double bond in this compound at the fifth carbon (C-5) influences its chemical reactivity and physical properties.

Unsaturated fatty acids can be monounsaturated or polyunsaturated, and the geometry of the double bond can be either cis or trans. libretexts.org The cis configuration introduces a bend in the molecular chain, affecting its packing and, consequently, its physical properties like melting point. wikipedia.org While naturally occurring unsaturated fatty acids predominantly feature cis double bonds, synthetic routes can produce either isomer. wikipedia.org The specific isomer of this compound, whether (5Z)- or (5E)-dec-5-enoate, will dictate its three-dimensional structure and subsequent reactivity in stereospecific reactions. For instance, the synthesis of (1S)-1-methylpropyl (5Z)-dec-5-enoate, a putative pheromone component, relies on the specific (5Z) isomer of the corresponding dec-5-enoic acid. diva-portal.orgresearchgate.net

The properties and reactions of this compound are representative of unsaturated fatty esters. These compounds can undergo reactions at both the ester functional group (e.g., hydrolysis, transesterification) and the carbon-carbon double bond (e.g., addition reactions, oxidation, metathesis). aocs.org The presence of both functionalities makes them versatile substrates in organic synthesis.

Significance in Contemporary Organic Synthesis and Catalysis

The strategic placement of the double bond and the ester group in this compound makes it a significant player in modern organic synthesis and catalysis. Its utility is demonstrated in various synthetic transformations, including its use as a precursor for more complex molecules and its participation in catalytic reactions.

One of the key areas where unsaturated fatty esters like this compound are pivotal is in metathesis reactions. Cross-metathesis, for example, is a powerful tool for forming new carbon-carbon double bonds. acs.org Research has shown the successful cross-metathesis of unsaturated fatty acid methyl esters with various olefins in the presence of ruthenium-based catalysts, such as the Grubbs catalyst. acs.org This methodology allows for the efficient synthesis of a diverse range of functionalized molecules. For instance, the ethenolysis of methyl oleate (B1233923), a longer-chain unsaturated fatty ester, yields methyl dec-9-enoate (B1236301), a valuable intermediate for various applications, including the synthesis of the honeybee pheromone 9-oxo-trans-dec-2-enoic acid. wur.nlrsc.org While this example involves a different isomer, it highlights the general utility of such esters in metathesis.

Furthermore, derivatives of decenoic acid and its esters are involved in the synthesis of biologically active compounds. For example, (1S)-1-methylpropyl (5Z)-dec-5-enoate has been identified as a putative pheromone component of the threatened salt marsh bagworm moth, Whittleia retiella. diva-portal.orgresearchgate.net The synthesis of this specific stereoisomer underscores the importance of precise control over the double bond geometry and chirality in the synthesis of natural products. diva-portal.org

The development of new catalytic methods often utilizes substrates like this compound and its analogues to explore reaction scope and efficiency. For example, the selective reduction of esters to aldehydes is a challenging but important transformation, and recent advancements have focused on developing novel borane-based catalysts for this purpose. acs.org The reactivity of the ester group in unsaturated compounds like this compound is a key consideration in such catalytic system designs.

Table 1: Selected Applications of this compound and Related Unsaturated Esters in Synthesis

| Application | Reaction Type | Key Reagents/Catalysts | Product(s) | Reference(s) |

| Pheromone Synthesis | Esterification | (5Z)-dec-5-enoic acid, (2S)-butan-2-ol, Candida rugosa lipase (B570770) (CRL) | (1S)-1-methylpropyl (5Z)-dec-5-enoate | diva-portal.orgresearchgate.net |

| Olefin Metathesis | Ethenolysis | Ruthenium-based catalysts (e.g., Grubbs catalyst) | Methyl dec-9-enoate and 1-nonene (B85954) (from methyl oleate) | acs.orgwur.nlrsc.org |

| Synthesis of Unsaturated α-hydroxy Fatty Acid Methyl Esters | Cross-Metathesis | Grubbs-type catalysts | Unsaturated α-hydroxy fatty acid methyl esters | rsc.org |

| Synthesis of Dihydroisoxazoles | 1,3-Dipolar Cycloaddition | Nitrile oxides | 3,5-disubstituted-dihydroisoxazoles | researchgate.net |

Interdisciplinary Relevance in Chemical Sciences

The importance of this compound and related unsaturated fatty esters extends beyond traditional organic synthesis, finding relevance in several interdisciplinary areas of the chemical sciences.

In the field of biochemistry and chemical ecology , these compounds are studied for their roles as semiochemicals, such as pheromones. The identification and synthesis of (1S)-1-methylpropyl (5Z)-dec-5-enoate as an insect pheromone is a prime example of how organic synthesis contributes to understanding and potentially managing insect populations. diva-portal.orgresearchgate.net This research involves a combination of analytical chemistry (for isolation and structure elucidation), organic synthesis (for confirmation and production of standards), and biology (for behavioral assays).

In materials science , long-chain unsaturated esters are precursors for polymers and other materials. The double bond provides a handle for polymerization reactions, leading to the formation of polyesters and other polymers with specific properties. For instance, the development of renewable UV-curable copolymers has utilized dimer fatty acids, which can be derived from unsaturated fatty acids. bibliotekanauki.pl

In the context of green chemistry and renewable resources , unsaturated fatty esters, often derived from plant oils, are considered important bio-based platform molecules. acs.orgrsc.org The conversion of these renewable feedstocks into valuable chemicals through catalytic processes like metathesis is a major focus of sustainable chemistry research. acs.orgwur.nl The ethenolysis of methyl esters of fatty acids from vegetable oils is an attractive route to produce terminal alkenes and other useful chemical intermediates. wur.nl

Finally, in catalysis research , the development of new and more efficient catalysts often relies on model reactions involving substrates like this compound. The quest for catalysts that can selectively act on one functional group in the presence of another (e.g., reducing the ester without affecting the double bond) is a significant challenge that drives innovation in catalyst design. acs.orgacs.org

Structure

3D Structure

Properties

CAS No. |

79837-87-9 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

methyl dec-5-enoate |

InChI |

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h6-7H,3-5,8-10H2,1-2H3 |

InChI Key |

YYRDDAPQDPABPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCCCC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Dec 5 Enoate and Analogous Unsaturated Esters

Chemo-Enzymatic Synthesis and Stereocontrol

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions to create complex molecules with a high degree of stereocontrol. This approach is particularly valuable for producing enantiomerically pure unsaturated esters.

Lipase-Catalyzed Esterification for Enantiomeric and Stereoisomeric Purity

Lipases are a class of enzymes widely used in organic synthesis due to their ability to catalyze esterification, transesterification, and hydrolysis reactions with high enantioselectivity. mdpi.comchemrxiv.orgscielo.br This property is exploited in the kinetic resolution of racemic alcohols and acids, allowing for the separation of enantiomers and the production of chiral esters with high optical purity. mdpi.comorganic-chemistry.org The stereoselectivity of lipase-catalyzed reactions is influenced by several factors, including the specific enzyme used, the solvent, temperature, and the nature of the acyl donor. mdpi.comscielo.br

In the context of unsaturated esters, lipases can be employed to selectively acylate one enantiomer of a racemic alcohol, leaving the other unreacted and thus achieving separation. mdpi.com For instance, the combination of a lipase (B570770) with a ruthenium catalyst can facilitate the dynamic kinetic resolution of allylic alcohols, converting racemic starting materials into allylic acetates of high optical purity. organic-chemistry.org The use of vinyl esters as acyl donors often leads to irreversible acylation, which can enhance the efficiency of the resolution process. mdpi.com The mild reaction conditions of enzymatic catalysis also help to prevent the isomerization of double bonds in unsaturated substrates, preserving their geometric integrity. organic-chemistry.orgmdpi.com

Table 1: Factors Influencing Lipase-Catalyzed Esterification

| Factor | Description | Impact on Purity |

| Enzyme Specificity | Different lipases exhibit varying selectivity towards different substrates. | High |

| Solvent | The nature of the solvent can affect enzyme conformation and activity. | Medium |

| Temperature | Can influence both reaction rate and enzyme stability/selectivity. scielo.br | Medium |

| Acyl Donor | The choice of acyl donor can impact the reversibility and efficiency of the reaction. organic-chemistry.org | High |

Enantiodirected Dihydroxylation and Enantioselective Epoxide Hydrolysis in Synthon Preparation

The preparation of chiral synthons, which are key building blocks for more complex molecules, often involves the introduction of stereocenters through reactions like dihydroxylation and epoxidation. Enantiodirected dihydroxylation allows for the conversion of an alkene into a diol with a specific, predictable stereochemistry. This can be followed by enantioselective hydrolysis of a resulting epoxide, a process that can further enhance the enantiomeric purity of the final product. researchgate.net

For example, the synthesis of methyl (5Z,8S)-8,9-epoxynon-5-enoate, a synthon for eicosanoids, was achieved through a multi-step process that included S-enantiodirected dihydroxylation of an intermediate enyne. researchgate.net Subsequent enantioselective hydrolysis of the epoxide group in the minor R-enantiomer admixture further purified the desired S-enantiomer. researchgate.net Tandem biocatalytic systems, combining an enantioselective styrene (B11656) monooxygenase for epoxidation and a regioselective epoxide hydrolase, have been developed to produce chiral aryl vicinal diols from aryl olefins with high enantiomeric excess and yield. nih.govrsc.org

Integration of Enoate Reductases and Other Enzymes in Cascade Biocatalysis

Cascade biocatalysis involves the use of multiple enzymes in a single reaction vessel to perform a series of sequential transformations. acs.org This approach mimics the efficiency of metabolic pathways in living organisms and offers several advantages, including reduced downstream processing and improved atom economy. csic.es Enoate reductases, a class of enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, are frequently integrated into these cascades. almacgroup.comnih.gov

These enzymes, often from the Old Yellow Enzyme (OYE) family, are particularly useful for the stereoselective reduction of α,β-unsaturated aldehydes, ketones, and esters. almacgroup.comrsc.org For instance, a cascade involving an enoate reductase and an alcohol dehydrogenase can be used to convert an α,β-unsaturated ketone into a chiral alcohol with high diastereoselectivity. csic.es Similarly, the combination of an enoate reductase with an ω-transaminase in a one-pot process can yield diastereomerically enriched amines from unsaturated ketones. almacgroup.com The development of chemo-enzymatic cascades, which combine chemical and enzymatic steps, further expands the synthetic possibilities, enabling the production of complex molecules like fragrance aldehydes from simple precursors. researchgate.netnih.govbeilstein-journals.orgrsc.orgmdpi.com

Catalytic Organic Synthesis Routes

In addition to enzymatic methods, several catalytic organic reactions are instrumental in the synthesis of methyl dec-5-enoate and its analogs. Olefin metathesis, in particular, has emerged as a powerful tool for the formation of carbon-carbon double bonds.

Olefin Metathesis for Carbon-Carbon Bond Formation

Olefin metathesis is a catalytic reaction that involves the redistribution of alkylidene fragments between two olefin molecules. ias.ac.in This reaction, catalyzed by transition metal complexes (e.g., ruthenium-based catalysts), is highly versatile and has found broad application in the synthesis of a wide range of organic compounds. ias.ac.inrsc.org

Ethenolysis is a specific type of cross-metathesis reaction where an internal olefin is reacted with ethylene (B1197577) to produce two smaller terminal olefins. scielo.br This process is particularly relevant to the synthesis of valuable oleochemicals from renewable feedstocks like plant oils. researchgate.net For example, the ethenolysis of methyl oleate (B1233923), a major component of many vegetable oils, yields 1-decene (B1663960) and methyl dec-9-enoate (B1236301). scielo.brifpenergiesnouvelles.fr

Methyl dec-9-enoate is a valuable intermediate that can be used in the production of polymers, such as nylon-10, and other fine chemicals. scielo.brmdpi.com The reaction is typically carried out using well-defined ruthenium catalysts, which have shown high efficiency and selectivity under mild conditions. ifpenergiesnouvelles.fr While ethenolysis is a powerful technique, side reactions such as double bond isomerization can occur, leading to a mixture of products. Therefore, careful optimization of reaction conditions and catalyst selection is crucial to maximize the yield of the desired products. ifpenergiesnouvelles.fr

Table 2: Products of Methyl Oleate Ethenolysis

| Reactant | Co-reactant | Catalyst | Major Products |

| Methyl oleate | Ethylene | Ruthenium-based catalyst | 1-Decene, Methyl dec-9-enoate ifpenergiesnouvelles.fr |

Cross-Metathesis Strategies for Z-Trisubstituted Enoates

Cross-metathesis has emerged as a powerful tool for the synthesis of Z-trisubstituted enoates. This strategy involves the reaction between a trisubstituted alkene and a disubstituted alkene, catalyzed by specific metal alkylidenes, to create a new trisubstituted olefin with high stereoselectivity. ximo-inc.comnih.gov A significant advantage of this approach is its ability to produce the desired Z-isomer, which can be challenging to obtain through other methods that often favor the more thermodynamically stable E-isomer. nih.gov

Recent advancements have led to the development of molybdenum (Mo) monoaryloxide pyrrolide alkylidene catalysts that demonstrate high Z-selectivity in the synthesis of trisubstituted olefins. acs.orgnih.gov These reactions can be performed with exceptional stereoisomeric purity, yielding greater than 95% of the Z-isomer. ximo-inc.comnih.gov The strategy often involves the initial preparation of a trisubstituted alkene starting material through cross-coupling reactions, which is then subjected to cross-metathesis with a suitable disubstituted alkene. ximo-inc.comnih.gov This combination of cross-coupling and cross-metathesis provides a versatile and efficient route to a wide array of Z-trisubstituted alkenes. ximo-inc.comnih.gov

Table 1: Catalysts and Conditions for Z-Trisubstituted Enoate Synthesis via Cross-Metathesis

| Catalyst Type | Key Features | Typical Substrates | Stereoselectivity | Reference |

|---|---|---|---|---|

| Molybdenum Monoaryloxide Pyrrolide Alkylidene | High Z-selectivity, Tolerant of various functional groups | Trisubstituted alkene and a disubstituted alkene | >95% Z | ximo-inc.comnih.govacs.orgnih.gov |

| Ruthenium-based Catalysts | Generally more stable but may offer lower Z-selectivity for trisubstituted alkenes compared to Mo catalysts. | Often used for E-selective or less substituted alkenes. | Varies | thieme-connect.com |

Knoevenagel Condensation and Related Carbon-Carbon Coupling Reactions

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize α,β-unsaturated esters and related compounds. purechemistry.orgthermofisher.com The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a malonic ester, in the presence of a basic catalyst. purechemistry.orgthermofisher.comalfa-chemistry.com The reaction proceeds through three main steps: deprotonation of the active methylene compound to form a nucleophilic enolate ion, nucleophilic attack of the enolate on the carbonyl carbon, and subsequent dehydration to form the carbon-carbon double bond. purechemistry.orgalfa-chemistry.com

A notable variation is the Doebner modification, which utilizes pyridine (B92270) as a catalyst and often involves a decarboxylation step when a carboxylic acid group is present in the active methylene compound. organic-chemistry.org Aldehydes are generally more reactive than ketones in Knoevenagel condensations. thermofisher.com The choice of catalyst and solvent is crucial, and removing the water formed during the reaction, often through azeotropic distillation, can shift the equilibrium to favor product formation. thermofisher.com

The mechanism can be influenced by the type of base used. For instance, piperidine (B6355638) can act as an organocatalyst, forming an iminium intermediate with the aldehyde, which then reacts with the enol. organic-chemistry.org This versatility allows for the synthesis of a wide range of α,β-unsaturated compounds. purechemistry.org

Phase Transfer Catalysis in Alkylation and Esterification Reactions

Phase transfer catalysis (PTC) is a valuable technique for conducting reactions between reactants located in two immiscible phases, typically an aqueous phase and an organic phase. biomedres.us This method is particularly effective for esterification and alkylation reactions, offering mild reaction conditions, high yields, and operational simplicity. mdpi.comtandfonline.com In PTC-mediated esterification, a carboxylate anion is transferred from the aqueous phase to the organic phase by a phase transfer catalyst, where it then reacts with an alkyl halide to form the ester. mdpi.com This avoids the need for harsh acidic conditions and reversible dehydration common in traditional esterification methods. phasetransfercatalysis.com

The choice of the phase transfer catalyst is critical. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB) and tetrabutylammonium chloride (TBAC), are commonly used. tandfonline.comphasetransfercatalysis.com The lipophilicity of the catalyst and the potential for catalyst poisoning by certain leaving groups (like tosylate) are important considerations. phasetransfercatalysis.com The mechanism involves the formation of an active ion pair between the catalyst's cation and the reactant's anion, which is then transferred into the organic phase to react. mdpi.com

PTC is also highly effective for the C-alkylation of active methylene compounds. mdpi.commdpi.comresearchgate.net A base in the aqueous phase deprotonates the active methylene compound, and the resulting carbanion is shuttled into the organic phase by the catalyst to react with an alkylating agent. wiley-vch.de Microwave irradiation has been explored as a green alternative to traditional heating in PTC alkylations, sometimes even eliminating the need for a phase transfer catalyst altogether. mdpi.comresearchgate.net

Table 2: Common Phase Transfer Catalysts and Their Applications

| Catalyst | Typical Reaction | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | Alkylation, Esterification | Active methylene compounds, Carboxylic acids | Readily available, effective for many transformations | mdpi.comresearchgate.net |

| Tetrabutylammonium Chloride (TBAC) | Esterification | Carboxylic acids | Used when bromide might interfere with the reaction | phasetransfercatalysis.com |

| Triethylbenzylammonium Chloride (TEBAC) | Alkylation | Active methylene compounds | Effective catalyst for alkylations | mdpi.com |

| Polyethylene (B3416737) Glycols | Esterification, Etherification | Various | Can be used as catalysts, sometimes polymer-supported | biomedres.usgoogle.com |

| Crown Ethers | Esterification, Etherification, Cyanation | Various | Form stable complexes with cations, enhancing anion reactivity | biomedres.usgoogle.com |

Application of Organocatalysts (e.g., Guanidine (B92328) Superbases) in Ester Synthesis and Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction, with guanidine superbases being particularly effective in ester synthesis and transformations. researchgate.netwiley.com Guanidines are among the strongest neutral organic bases and can efficiently catalyze reactions like transesterification and amidation. researchgate.netresearchgate.net Their high basicity stems from the delocalization of the positive charge in the protonated form over three nitrogen atoms. researchgate.net

Bicyclic guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have proven to be efficient catalysts for the transesterification of esters, including fatty acid methyl esters. rug.nldigitellinc.comnih.gov Computational studies on the TBD-catalyzed transesterification of methyl benzoate (B1203000) with alcohols suggest that the catalyst activates the alcohol, which then acts as a nucleophile. acs.org The catalytic cycle often involves the formation of a complex between the guanidinium (B1211019) cation and the substrates, acting as a bifunctional catalyst. researchgate.net

Guanidine superbases can also be used in other transformations. For instance, stoichiometric amounts of TBD have been used to facilitate the amidation of esters. rsc.org The choice of the superbase is critical, as their basicity and steric properties can influence the reaction outcome. nih.gov The development of new guanidine-based organocatalysts continues to expand their applicability in organic synthesis. researchgate.net

Transition-Metal-Catalyzed Approaches to Unsaturated Esters

Transition-metal catalysis provides a powerful and versatile platform for the synthesis of unsaturated esters. sipath.com Various coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, enable the formation of carbon-carbon bonds under relatively mild conditions, leading to the desired unsaturated ester frameworks.

Palladium-catalyzed reactions are particularly prominent in this area. For example, the palladium-catalyzed carboalkoxylation of 1-bromo-1-fluoroalkenes has been used for the highly stereoselective synthesis of α-fluoro-α,β-unsaturated esters. capes.gov.bracs.org In these reactions, the stereochemistry of the starting alkenyl halide can be controlled to produce either the (Z)- or (E)-isomer of the unsaturated ester with high fidelity. capes.gov.bracs.org The reaction of (E)-1-bromo-1-fluoroalkenes at room temperature can lead to (Z)-α-fluoro-α,β-unsaturated esters, while the corresponding (Z)-alkenyl bromides can be converted to the (E)-esters at higher temperatures. capes.gov.bracs.org

Similarly, palladium-catalyzed methoxycarbonylation of (Z)-2-fluoro-1-alkenyliodonium salts provides a stereoselective route to (Z)-β-fluoro-α,β-unsaturated esters. This method is tolerant of various functional groups and proceeds at room temperature. The development of these transition-metal-catalyzed methods has significantly expanded the toolbox for accessing stereochemically defined unsaturated esters.

Multi-Step Convergent and Linear Synthetic Sequences

Achieving specific (Z) or (E) isomerism of the double bond in unsaturated esters is a critical aspect of their synthesis. Several classic and modern olefination reactions are employed to control this stereochemistry.

The Wittig reaction is a widely used method for creating alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. libretexts.orglumenlearning.comiitk.ac.in The stereochemical outcome is highly dependent on the nature of the ylide. Unstabilized ylides, typically those with alkyl substituents, generally lead to the formation of (Z)-alkenes with high selectivity. libretexts.orgorganic-chemistry.org Conversely, stabilized ylides, which contain electron-withdrawing groups like esters, predominantly produce (E)-alkenes. organic-chemistry.org For cases where the (E)-alkene is desired from an unstabilized ylide, the Schlosser modification can be employed, which involves an equilibration of the betaine (B1666868) intermediate to the more stable threo form. libretexts.orgwikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. wikipedia.orgslideshare.net The classical HWE reaction is known for its high selectivity towards (E)-alkenes, which is a result of thermodynamic control favoring the more stable (E)-product and the intermediates leading to it. nih.govnrochemistry.comconicet.gov.ar However, modifications to the HWE reaction have been developed to favor the (Z)-isomer. The Still-Gennari modification , for example, utilizes phosphonates with electron-withdrawing groups (like trifluoroethyl) and specific reaction conditions (e.g., KHMDS and 18-crown-6 (B118740) in THF at low temperatures) to kinetically favor the formation of the (Z)-alkene. nrochemistry.com This is because the electron-withdrawing groups accelerate the elimination of the oxaphosphetane intermediate, leading to the less thermodynamically stable (Z)-product. nrochemistry.com

The strategic choice between these methods allows chemists to selectively synthesize either the (Z) or (E) isomer of a target unsaturated ester like this compound, depending on the desired final product.

Table 3: Comparison of Olefination Reactions for Z/E Isomer Control

| Reaction | Typical Reagents | Predominant Isomer | Key Features | Reference |

|---|---|---|---|---|

| Wittig Reaction (Unstabilized Ylide) | Alkyltriphenylphosphonium ylide | (Z)-alkene | Kinetically controlled, forms less stable isomer. | libretexts.orgorganic-chemistry.org |

| Wittig Reaction (Stabilized Ylide) | Ylide with electron-withdrawing group | (E)-alkene | Thermodynamically controlled, forms more stable isomer. | organic-chemistry.org |

| Horner-Wadsworth-Emmons (HWE) Reaction | Stabilized phosphonate carbanion | (E)-alkene | Excellent (E)-selectivity, water-soluble phosphate (B84403) byproduct is easily removed. | nih.govwikipedia.orgnrochemistry.comconicet.gov.ar |

| Still-Gennari Modification (HWE) | Phosphonate with electron-withdrawing groups (e.g., trifluoroethyl) | (Z)-alkene | Kinetically controlled, excellent (Z)-selectivity. | nrochemistry.com |

Regioselective Functionalization and Chain Elongation Strategies

The synthesis of specifically substituted unsaturated esters like this compound relies on precise control over chemical reactions, particularly those that establish the position of the double bond and the length of the carbon chain. Regioselective functionalization and chain elongation are cornerstone strategies for creating such targeted molecules from simpler, often bio-based, precursors.

A prominent strategy for chain elongation is the chemo-enzymatic approach, which combines the selectivity of enzymes with the versatility of classic organic reactions. d-nb.inforesearchgate.net One such method involves the enzymatic reduction of carboxylic acids to their corresponding aldehydes by a Carboxylic Acid Reductase (CAR) enzyme, followed by a Wittig reaction. d-nb.info This two-step, one-pot synthesis extends the carbon chain, typically by two atoms, and introduces a double bond. d-nb.infobeilstein-journals.org Researchers have successfully employed a CAR from Mycobacterium sp. which exhibits a broad substrate tolerance, acting on both aliphatic and aromatic carboxylic acids while leaving other functional groups like existing C=C double bonds unaffected. d-nb.infobeilstein-journals.org The aldehyde intermediate generated by the enzyme is immediately subjected to a Wittig reaction to yield an α,β-unsaturated ester. d-nb.info This chemo-enzymatic cascade provides a direct route to chain-elongated unsaturated esters from fatty acids. d-nb.inforesearchgate.net

Table 1: Chemo-enzymatic Chain Elongation of Carboxylic Acids to α,β-Unsaturated Esters d-nb.info

| Starting Carboxylic Acid | Product (α,β-Unsaturated Ester) | Overall Yield (%) |

|---|---|---|

| Phenylacetic acid | Ethyl 3-phenylacrylate | 91 |

| 3-Phenylpropanoic acid | Ethyl 5-phenyl-2-pentenoate | 86 |

| 4-Phenylbutanoic acid | Ethyl 6-phenyl-2-hexenoate | 79 |

| Ibuprofen | Ethyl 4-(4-isobutylphenyl)-2-pentenoate | 83 |

| Hexanoic acid | Ethyl 2-octenoate | 75 |

This table illustrates the versatility of the combined CAR-Wittig reaction sequence for synthesizing various unsaturated esters from different carboxylic acid precursors. The data is sourced from research on a Mycobacterium CAR. d-nb.info

Other established chain elongation techniques, such as the Horner-Wadsworth-Emmons olefination, are also widely applied, particularly in carbohydrate chemistry, to extend carbon chains and form α,β-unsaturated esters. core.ac.uk These reactions are typically performed on protected sugars that possess a free aldehyde group. core.ac.uk The resulting double bond can then be further functionalized, for example, through dihydroxylation, to produce higher carbon sugars. core.ac.uk

Preparation of Functionalized Derivatives and Intermediates (e.g., Prostanoid Synthons)

Unsaturated esters are valuable intermediates, or synthons, for the construction of complex, biologically active molecules such as prostanoids. capes.gov.br Prostanoids, which include prostaglandins (B1171923), are lipid compounds derived from fatty acids, and their synthesis often involves the strategic cyclization of acyclic precursors containing ester and unsaturated functionalities. nih.govlibretexts.org

The total synthesis of prostaglandins frequently employs acyclic precursors that are cyclized to form the characteristic five-membered ring. libretexts.org A landmark strategy in this field is the Corey synthesis, which utilizes key δ-lactone and γ-lactone intermediates. diva-portal.orgmdpi.com These lactones, which are cyclic esters, contain the necessary stereocenters and functional handles to append the two side chains characteristic of the prostaglandin (B15479496) structure. diva-portal.orgmdpi.com The synthesis of these crucial lactone intermediates often begins with simpler unsaturated molecules, demonstrating the conversion of acyclic unsaturated esters into complex cyclic structures. diva-portal.org

A specific example of an unsaturated ester serving as a synthon is the preparation of methyl (5Z,8S)-8,9-epoxynon-5-enoate, an intermediate for eicosanoids like hepoxilins and constanolactones. researchgate.net The synthesis highlights the multistep transformation of a simple unsaturated ester into a more complex, functionalized molecule ready for further elaboration. researchgate.net

Table 2: Example Synthesis of a Prostanoid Synthon researchgate.net

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Sonogashira coupling | Hex-5-ynoic acid methyl ester, 1-bromo-2-(tert-butyldimethylsilyloxy)ethane, Pd(PPh₃)₄, CuI, Et₂NH | Methyl 9-(tert-butyldimethylsilyloxy)non-5-yn-8-enoate |

| 2 | Lindlar reduction | H₂, Pd/CaCO₃, quinoline | Methyl (5Z)-9-(tert-butyldimethylsilyloxy)nona-5,8-dienoate |

| 3 | Sharpless epoxidation | Ti(OⁱPr)₄, (+)-DET, t-BuOOH | Methyl (5Z,8S)-9-(tert-butyldimethylsilyloxy)-8,9-epoxynon-5-enoate |

| 4 | Desilylation | HF·Py | (5Z,8S)-9-hydroxy-8,9-epoxynon-5-enoate |

This table outlines a synthetic route to a functionalized epoxide synthon starting from an unsaturated ester, demonstrating key transformations used in the preparation of prostanoid-like molecules. The data is derived from the synthesis of methyl (5Z,8S)-8,9-epoxynon-5-enoate. researchgate.net

Furthermore, unsaturated fatty acids serve as precursors for phytoprostanes, which are formed through free-radical-catalyzed peroxidation. nih.gov Synthetic strategies to access specific phytoprostanes often involve the construction of an enone moiety and the introduction of side chains via transition-metal-catalyzed cross-coupling reactions like the Heck or Suzuki protocols. nih.gov These methods underscore the importance of unsaturated esters and their derivatives as foundational building blocks in the synthesis of complex lipid mediators. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of an organic molecule like methyl dec-5-enoate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular skeleton and the environment of each atom can be constructed.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals corresponding to each unique proton group. The chemical shift (δ) of each signal indicates the proton's local electronic environment, the integration value corresponds to the number of protons in the group, and the signal's splitting pattern (multiplicity) reveals the number of adjacent protons.

Based on established principles of NMR spectroscopy, the predicted ¹H NMR data for this compound in a standard solvent like deuterated chloroform (B151607) (CDCl₃) are as follows. researchgate.netlibretexts.org

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound This table presents predicted data based on typical chemical shifts for the functional groups and structural motifs present in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH ₃ (C10) | ~0.90 | Triplet (t) | 3H |

| -CH ₂- (C8, C9) | ~1.30 | Multiplet (m) | 4H |

| -CH ₂- (C3) | ~1.65 | Multiplet (m) | 2H |

| =CH-CH ₂- (C4, C7) | ~2.05 | Multiplet (m) | 4H |

| -C(=O)-CH ₂- (C2) | ~2.30 | Triplet (t) | 2H |

| -O-CH ₃ | ~3.67 | Singlet (s) | 3H |

| -CH =CH - (C5, C6) | ~5.40 | Multiplet (m) | 2H |

The singlet at ~3.67 ppm is characteristic of the methyl ester protons, which have no adjacent protons. The multiplet around 5.40 ppm corresponds to the two vinylic protons on the C5=C6 double bond. The signals for the allylic protons (C4 and C7) and the protons alpha to the carbonyl group (C2) are shifted downfield to ~2.05 ppm and ~2.30 ppm, respectively, due to the electron-withdrawing effects of the adjacent π-systems. The remaining aliphatic protons appear in the upfield region between ~0.90 and ~1.65 ppm.

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is invaluable for mapping the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with broadband proton decoupling, resulting in a spectrum where each unique carbon appears as a single line. libretexts.orglibretexts.org

The predicted chemical shifts for the carbon atoms in this compound are detailed below.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound This table presents predicted data based on typical chemical shifts for the functional groups and structural motifs present in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O (C1) | ~174.2 |

| -C H=C H- (C5, C6) | ~130.0, ~129.5 |

| -O-C H₃ | ~51.5 |

| -C(=O)-C H₂- (C2) | ~34.0 |

| =CH-C H₂- (C4, C7) | ~32.5, ~29.2 |

| -C H₂- (C3, C8) | ~24.8, ~22.3 |

| -C H₂- (C9) | ~31.4 |

| -C H₃ (C10) | ~14.0 |

The most downfield signal at ~174.2 ppm is assigned to the ester carbonyl carbon (C1). The two signals in the ~129-130 ppm region correspond to the sp²-hybridized carbons of the alkene (C5 and C6). The methyl ester carbon (-OCH₃) appears around 51.5 ppm, while the remaining sp³-hybridized carbons of the aliphatic chain resonate in the upfield region from ~14.0 to ~34.0 ppm.

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are employed. cuni.czscielo.bryoutube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, key COSY correlations would be observed between the vinylic protons (H5 and H6) and their respective allylic neighbors (H4 and H7). Further correlations would link the aliphatic chain protons sequentially, for example, between H2/H3, H3/H4, H7/H8, H8/H9, and H9/H10, confirming the linear arrangement of the carbon chain segments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond ¹H-¹³C correlation). HSQC is crucial for definitively assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the vinylic proton signals at ~5.40 ppm would show a cross-peak to the vinylic carbon signals around 130 ppm.

¹³C NMR Spectroscopic Analysis for Carbon Framework Assignment

Vibrational and Electronic Absorption Spectroscopy

Vibrational and electronic spectroscopies probe the energy levels associated with molecular vibrations and electron transitions, respectively. These techniques are particularly useful for identifying the functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Specific functional groups have characteristic absorption frequencies, making FT-IR a rapid and effective method for functional group analysis. arastirmax.comresearchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound This table presents expected absorption frequencies based on established correlation charts.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| C=O Stretch | Ester | 1750–1735 | Strong, Sharp |

| C-H Stretch | sp² (=C-H) | 3100–3000 | Medium |

| C-H Stretch | sp³ (-C-H) | 3000–2850 | Strong |

| C=C Stretch | Alkene | 1680–1640 | Medium-Weak |

| C-O Stretch | Ester | 1250–1000 | Strong |

| =C-H Bend (Out-of-plane) | Alkene (trans) | 980–960 | Strong |

The most prominent feature in the FT-IR spectrum of this compound would be the strong, sharp absorption band around 1740 cm⁻¹, characteristic of the ester carbonyl (C=O) stretch. The presence of the double bond is confirmed by the =C-H stretching vibration above 3000 cm⁻¹ and the C=C stretching vibration in the 1640-1680 cm⁻¹ region. Strong bands corresponding to the C-H stretches of the aliphatic portions appear just below 3000 cm⁻¹, while the strong C-O stretching of the ester group is found in the fingerprint region between 1000 and 1250 cm⁻¹.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The chromophores in this compound are the isolated alkene (C=C) and ester carbonyl (C=O) groups.

Alkene Chromophore: An isolated carbon-carbon double bond undergoes a high-energy π → π* transition, which typically results in an absorption maximum (λmax) below 200 nm. This is in the vacuum UV region and is therefore not observable using standard laboratory UV-Vis spectrophotometers (which operate from ~200-800 nm).

Carbonyl Chromophore: The ester carbonyl group can undergo a weak, symmetry-forbidden n → π* transition. This transition typically occurs around 205–215 nm with a very low molar absorptivity (ε). acs.org

Because the two chromophores are not conjugated, their electronic effects are not combined. Consequently, the UV-Vis spectrum of this compound is not expected to show significant absorption above 220 nm. The tail of the weak n → π* transition from the ester group might be observable at the lower limit of the instrument's range. The absence of strong absorption in the 220-800 nm range is a key characteristic of such non-conjugated systems.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments. When a molecule is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M+). The mass-to-charge ratio (m/z) of this ion provides the molecular weight. The energy of the ionization process can cause the molecular ion to break apart into smaller, charged fragments. The resulting pattern of fragments is unique to the compound and provides a veritable fingerprint for identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. rjptonline.org In this technique, the GC separates volatile and thermally stable compounds from a mixture. gcms.cz As each compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum that can be used for identification. rjptonline.org

This method is particularly effective in chemical ecology for identifying semiochemicals. For instance, in a study on the threatened salt marsh bagworm moth, Whittleia retiella, GC-MS analysis was crucial for identifying putative pheromone components from female headspace samples and whole-body extracts. diva-portal.orgnih.gov The analysis, operating in electron impact (EI) mode, successfully identified two key compounds by comparing their mass spectra and GC retention times with those of synthetic standards. diva-portal.orgnih.govresearchgate.net While the identified active compounds were esters of dec-5-enoic acid, specifically (1S)-1-methylpropyl (5Z)-dec-5-enoate and 1-methylethyl (5Z)-dec-5-enoate, the same methodology would be applied to identify this compound in a complex biological mixture. diva-portal.orgresearchgate.net

Table 1: GC-MS Identification of Dec-5-enoate Esters in W. retiella

| Compound Identified | Matrix | Analytical Method | Confirmation |

|---|---|---|---|

| (1S)-1-methylpropyl (5Z)-dec-5-enoate | Female moth extracts | GC-MS (EI mode) | Comparison with synthetic standard diva-portal.orgresearchgate.net |

Electron Impact (EI) is a hard ionization technique used in mass spectrometry where a high-energy electron beam (typically 70 eV) bombards a sample molecule. arkat-usa.org This process is energetic enough to not only ionize the molecule to form the molecular ion but also to cause extensive and reproducible fragmentation. tutorchase.com The resulting fragmentation pattern is a key tool for structural elucidation. tutorchase.comchemguide.co.uk

For a fatty acid methyl ester like this compound, EI-MS would produce a characteristic fragmentation pattern. Key fragmentation pathways for esters include cleavage next to the carbonyl group and rearrangements. libretexts.org A hallmark of straight-chain saturated fatty acid methyl esters is a prominent peak at m/z 74, resulting from a McLafferty rearrangement. researchgate.net Another significant fragment often appears at m/z 87. researchgate.net The mass spectrum would also likely show clusters of peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups from the alkyl chain. libretexts.org The presence of the double bond at the C-5 position in this compound would influence the fragmentation pattern, potentially leading to specific cleavages around the C4-C5 and C5-C6 bonds. In studies of related compounds, EI-MS was the method used to obtain the mass spectra for compound identification. diva-portal.orgnih.govresearchgate.net

Table 2: Predicted Key Fragments for this compound in EI-MS

| m/z | Proposed Fragment Identity | Fragmentation Process |

|---|---|---|

| 184 | [C₁₁H₂₀O₂]⁺ | Molecular Ion (M⁺) |

| 153 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group |

| 125 | [M - C₄H₉]⁺ | Cleavage adjacent to the double bond (C4-C5) |

| 87 | [CH₃OOC(CH₂)₂]⁺ | Cleavage at C3-C4 |

| 74 | [C₃H₆O₂]⁺ | McLafferty Rearrangement |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Compound Identification

Chromatographic Separation and Detection Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas chromatography (GC) is a premier technique for assessing the purity of volatile compounds and for separating isomers. libretexts.org The high efficiency of modern capillary columns allows for the separation of compounds with very similar physicochemical properties, such as positional and geometric isomers. vurup.sk For fatty acid methyl esters (FAMEs), capillary columns with polar stationary phases, like those based on polyethylene (B3416737) glycol (e.g., CP-WAX) or cyanosilicones, are typically employed to separate saturated and unsaturated esters, including their cis and trans isomers. gcms.czresearchgate.net

In the analysis of this compound, GC would be essential for determining its purity by revealing the presence of any contaminants. libretexts.org Furthermore, it would be the primary method to separate the geometric isomers, methyl (5Z)-dec-5-enoate and methyl (5E)-dec-5-enoate. The selection of the GC column is critical; for instance, research on related dec-5-enoate esters utilized different columns, such as Vf-23ms and CP-WAX 58, to achieve separation and analysis, demonstrating that column choice influences the retention order and resolution of isomers. researchgate.net

Table 3: Typical GC Columns for FAME Isomer Separation

| Stationary Phase Type | Common Use | Example |

|---|---|---|

| Polyethylene Glycol (WAX) | General FAME analysis, separation of saturated/unsaturated esters gcms.cz | FAMEWAX, CP-WAX gcms.czresearchgate.net |

| Highly Polar Cyanosilicone | Separation of cis and trans isomers researchgate.net | SP-2560, CP-Sil 88 |

Enantioselective gas chromatography is a specialized technique used to separate enantiomers (chiral isomers that are non-superimposable mirror images). This separation is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. bibliotekanauki.pl Modified cyclodextrins are commonly used as CSPs for the separation of various classes of volatile chiral compounds. bibliotekanauki.plgoogle.com

While this compound itself is an achiral molecule, this technique is indispensable for related, biologically active compounds where stereochemistry is critical. For example, the pheromone of the bagworm moth W. retiella was identified as (1S)-1-methylpropyl (5Z)-dec-5-enoate. diva-portal.org The alcohol portion of this ester, butan-2-ol, is chiral. To determine which enantiomer was biologically active, researchers synthesized pure (2S)- and (2R)-butan-2-yl (5Z)-dec-5-enoate and analyzed them using enantioselective GC. diva-portal.org This allowed them to confirm that the naturally produced pheromone was the (S)-enantiomer, demonstrating the crucial role of this technique in chemical ecology. diva-portal.orgdiva-portal.org

Table 4: Common Chiral Stationary Phases for Enantioselective GC

| Stationary Phase Class | Description | Application Example |

|---|---|---|

| Modified Cyclodextrins | Cyclodextrins derivatized with various functional groups (e.g., permethylated, acylated) bibliotekanauki.pl | Separation of chiral flavor compounds, alcohols, esters bibliotekanauki.plgoogle.com |

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique used in chemical ecology to identify biologically active volatile compounds from a complex mixture. science.gov In a GC-EAD system, the effluent from the GC column is split. One part goes to a conventional detector (e.g., a Flame Ionization Detector, FID), producing a standard chromatogram. The other part is directed over an insect antenna, which acts as a highly specific biological detector. science.govpeerj.com When a compound that the antenna's olfactory receptors can detect elutes from the column, it generates a measurable electrical potential (an electroantennogram, or EAG), which is recorded. peerj.com

By aligning the signals from the FID and the EAG trace, researchers can pinpoint exactly which compounds in a mixture elicit a neural response in the insect. This method was fundamental in the discovery of the pheromone components of the W. retiella moth. diva-portal.orgnih.gov The GC-EAD analysis of female moth extracts showed two distinct peaks that elicited strong electrophysiological activity in the antennae of male moths. diva-portal.orgresearchgate.net These active peaks were subsequently identified using GC-MS as (1S)-1-methylpropyl (5Z)-dec-5-enoate and 1-methylethyl (5Z)-dec-5-enoate, showcasing GC-EAD's vital role in rapidly screening mixtures for insect semiochemicals. diva-portal.orgnih.gov

Table 5: Summary of GC-EAD Findings for W. retiella Pheromone Components

| Compound | GC-EAD Response | Biological Significance |

|---|---|---|

| (1S)-1-methylpropyl (5Z)-dec-5-enoate | Strong antennal response from males diva-portal.org | Major, active pheromone component diva-portal.org |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analytes

High-Performance Liquid Chromatography (HPLC) serves as a powerful analytical technique for the separation, identification, and quantification of compounds that are not easily volatilized, a category that can include certain fatty acid derivatives or their non-volatile impurities. For fatty acid methyl esters (FAMEs) like this compound, which are typically volatile and analyzed by Gas Chromatography (GC), HPLC is employed in specific contexts, such as the analysis of complex mixtures, separation of geometric isomers, or when dealing with samples containing non-volatile matrix components. scielo.brscielo.br Reversed-phase HPLC (RP-HPLC) is the most common mode used for FAME analysis. nih.govresearchgate.net

In RP-HPLC, separation is based on the differential partitioning of analytes between a nonpolar stationary phase (commonly alkyl-silica based, such as C18) and a polar mobile phase. scielo.br For this compound, a C10 unsaturated ester, its retention would be influenced by its alkyl chain length and the presence of the double bond, which slightly increases its polarity compared to its saturated counterpart, methyl decanoate (B1226879).

Detection of FAMEs can be challenging due to their lack of a strong UV-absorbing chromophore. nih.gov Analysis often relies on UV detection at low wavelengths (e.g., 200-210 nm) where the ester functional group exhibits some absorbance. scielo.br Alternatively, a universal detector like a Refractive Index (RI) detector can be used, although it offers lower sensitivity. sigmaaldrich.com For enhanced sensitivity, derivatization with a UV-active or fluorescent tag can be performed, or specialized detectors like Charged Aerosol Detectors (CAD) or Evaporative Light-Scattering Detectors (ELSD) may be employed. gerli.com

A representative RP-HPLC method for a related C10 methyl ester demonstrates the typical conditions that would be adapted for this compound analysis. sielc.com The method utilizes a specialized reverse-phase column and an acidic mobile phase to ensure good peak shape and resolution.

Table 1: Representative RP-HPLC Method for a C10 Methyl Ester

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Detection | UV (205 nm) or Refractive Index (RI) | scielo.brsigmaaldrich.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.comsigmaaldrich.com |

| Temperature | 40 °C | scielo.br |

| Injection Volume | 10 µL | scielo.brsigmaaldrich.com |

Capillary Electrophoresis Techniques

Capillary Electrophoresis (CE) encompasses a family of high-resolution separation techniques that utilize an electric field to separate analytes within a narrow-bore capillary. It presents a rapid and efficient alternative to GC and HPLC for the analysis of fatty acids and their esters. mdpi.comactamedicamarisiensis.ro The analysis typically involves the hydrolysis of the ester to the corresponding carboxylate anion, which is then separated based on its charge-to-size ratio. Key CE modes for this application include Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC). actamedicamarisiensis.roresearchgate.net

In CZE, ions are separated based on their different electrophoretic mobilities in a background electrolyte (BGE). For fatty acids, analysis is performed in alkaline buffers where the carboxylic acids are deprotonated to form anions. researchgate.net These anions migrate toward the anode, but a strong electroosmotic flow (EOF) toward the cathode usually carries all species, both positive and negative, past the detector. Separation occurs because longer-chain fatty acids have a smaller charge-to-size ratio and are therefore retarded more strongly against the EOF, resulting in longer migration times. researchgate.net

MEKC is a hybrid of electrophoresis and chromatography that can separate both charged and neutral analytes. mdpi.com This is achieved by adding a surfactant (e.g., sodium dodecyl sulfate, SDS) to the BGE at a concentration above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase. Neutral analytes like this compound can partition into these micelles to varying degrees based on their hydrophobicity, allowing for their separation.

Detection is commonly performed using indirect UV detection, where a chromophore is added to the BGE. acs.orgresearchgate.netunesp.br The analyte displaces the chromophore as it passes the detector, causing a decrease in absorbance that is registered as a peak.

Table 2: Representative Capillary Zone Electrophoresis (CZE) Method for Fatty Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) with indirect UV detection | scielo.bracs.org |

| Capillary | Fused silica, 50-75 µm i.d., ~50 cm total length | mdpi.com |

| Background Electrolyte (BGE) | 15 mM Phosphate (B84403) buffer (pH ≈ 7.0), 4 mM SDBS, 8 mM Brij 35, 45% Acetonitrile, 1.5% n-octanol | acs.org |

| Voltage | -15 to -25 kV | mdpi.com |

| Temperature | 25 °C | mdpi.com |

| Detection | Indirect UV at 224 nm | acs.org |

X-ray Diffraction for Solid-State Structure and Absolute Configuration Determination

X-ray Diffraction (XRD) is an analytical technique that provides definitive information about the three-dimensional atomic and molecular structure of crystalline materials. mdpi.com By bombarding a single crystal with X-rays, a diffraction pattern is produced from which the electron density can be mapped, allowing for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular packing.

A significant challenge in the analysis of this compound by single-crystal XRD is that it is a liquid at room temperature. To overcome this, specialized techniques such as in situ cryocrystallisation are required. up.ac.zarsc.org This method involves growing a single crystal directly from the liquid phase on the diffractometer at low temperatures. A study on a homologous series of saturated FAMEs, including methyl decanoate (the saturated analogue of this compound), successfully employed this technique to determine their crystal structures. up.ac.zarsc.org

The concept of "absolute configuration determination" using XRD is critically important for chiral molecules, where it can distinguish between enantiomers. However, this compound is an achiral molecule; it exists as (E) and (Z) geometric isomers (diastereomers), but does not possess a stereocenter. Therefore, for this compound, XRD is used to determine its precise molecular conformation and crystal packing in the solid state, rather than its absolute configuration. If the molecule were modified to contain a chiral center, XRD would be the gold-standard method for unambiguously assigning its R/S configuration. sigmaaldrich.com

The crystallographic data for methyl decanoate, obtained via cryocrystallisation, provides the most relevant available model for the solid-state structure of a C10 methyl ester. nih.gov The data reveals an orthorhombic crystal system, indicating a highly ordered packing arrangement of the alkyl chains and ester groups in the solid state. rsc.orgnih.gov

Table 3: Crystallographic Data for Methyl Decanoate (Saturated Analogue)

| Parameter | Value | Reference |

|---|---|---|

| Compound | Methyl decanoate (C₁₁H₂₂O₂) | nih.gov |

| Crystal System | Orthorhombic | rsc.org |

| Space Group | P b c n | nih.gov |

| Unit Cell Dimensions | a = 58.86 Å | nih.gov |

| b = 7.100 Å | ||

| c = 5.574 Å | ||

| Unit Cell Angles | α = 90° | nih.gov |

| β = 90° | ||

| γ = 90° |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in computational chemistry for its balance of accuracy and computational cost, making it suitable for studying relatively large organic molecules like methyl dec-5-enoate.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like this compound, this involves exploring its conformational landscape to identify various stable conformers (isomers that can be interconverted by rotation around single bonds) and determine their relative energies.

The long alkyl chain and the ester functional group in this compound allow for numerous conformations. The ester group itself can exist in cis and trans conformations, with the cis form generally being more stable. mdpi.com The rotations around the C-C single bonds in the decenoate chain lead to a complex potential energy surface with many local minima, each corresponding to a different conformer. DFT calculations, often using functionals like B3LYP or B97D combined with basis sets such as 6-31G(d) or aug-cc-pVTZ, can be used to locate these minima and calculate their energies. mdpi.commdpi.com Studies on similar molecules, such as other methyl esters and α,β-unsaturated macrodiolides, show that a thorough conformational search is crucial for understanding their structure and properties. mdpi.comresearchgate.net For instance, analysis of methyl septanosides, which also feature a seven-membered ring system, reveals that glycosylation can significantly alter the population of different ring conformations, highlighting the sensitivity of molecular shape to chemical modification. nih.gov The most stable conformer is the one with the lowest energy, and its geometry provides the foundation for further calculations of molecular properties.

Table 1: Key Aspects of Conformational Analysis via DFT

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Potential Energy Surface | A mathematical surface that represents the energy of a molecule as a function of its geometry. | Exploring this surface reveals all possible stable shapes (conformers) of the molecule. |

| Geometry Optimization | A computational process to find the atomic coordinates that correspond to a minimum on the potential energy surface. | Determines the precise bond lengths, bond angles, and dihedral angles of the most stable conformers. |

| Conformers | Stereoisomers that can be interconverted by rotations about single bonds. | For this compound, this includes rotations around the C-C bonds of the alkyl chain and the C-O bond of the ester group. |

| Relative Energy | The energy difference between a specific conformer and the most stable conformer (global minimum). | Used to calculate the Boltzmann population of each conformer at a given temperature, indicating which shapes are most prevalent. |

| Computational Method | The combination of a theoretical model (e.g., DFT) and a basis set (e.g., 6-311++G(d,p)). | The choice of method affects the accuracy of the calculated geometries and energies. researchgate.net |

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and stability of a molecule. physchemres.orgirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more susceptible to chemical reactions. researchgate.netscielo.org.mx DFT calculations are widely used to compute the energies of these frontier molecular orbitals. irjweb.comresearchgate.net For this compound, the HOMO is expected to be localized primarily around the C=C double bond, which is the most electron-rich part of the hydrocarbon chain, while the LUMO may be associated with the π* antibonding orbital of the carbonyl (C=O) group. The energy of the HOMO-LUMO gap can indicate the molecule's potential as a reactant in various chemical transformations and can be correlated with its electronic absorption properties, such as the wavelength of light it absorbs in UV-Vis spectroscopy. schrodinger.com

Table 2: Illustrative HOMO-LUMO Gaps for Organic Molecules Calculated by DFT Note: Specific values for this compound are not available in the cited literature; these examples illustrate the concept.

| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| Iron(III) Porphyrin Complex | B3LYP/6-311G(d,p) | - | - | 0.9042 | physchemres.org |

| 1-phenyl-N-(benzomethyl)-N-... | DFT/B3LYP | -1.282 | -5.387 | 4.105 | researchgate.net |

| Triazine Derivative | B3LYP/6-311+G(d,P) | - | - | 2.2435 | irjweb.com |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the stretching, bending, and rocking motions of its atoms. These calculated frequencies can be directly compared to experimental data from infrared (IR) and Raman spectroscopy. This correlation is a powerful tool for verifying the calculated structure and for assigning the absorption bands observed in experimental spectra to specific molecular motions. scirp.org

For this compound, DFT calculations would predict characteristic frequencies for its functional groups. These include the C=O stretching vibration of the ester group (typically a strong band in the IR spectrum), the C=C stretching of the alkene, C-O stretching vibrations, and various C-H stretching and bending modes. researchgate.net Theoretical calculations are typically performed within the harmonic approximation, which can lead to systematic overestimation of frequencies compared to experimental values. mdpi.com To improve accuracy, the calculated frequencies are often multiplied by an empirical scaling factor, or more advanced anharmonic calculations (like VPT2) are performed. mdpi.comscirp.org The excellent agreement often found between scaled theoretical frequencies and experimental spectra confirms the accuracy of both the DFT-calculated geometry and the spectral assignments. researchgate.net

Table 3: Key Vibrational Modes for this compound and Typical Wavenumber Regions

| Vibrational Mode | Functional Group | Typical Experimental Wavenumber (cm⁻¹) | Relevance |

|---|---|---|---|

| C=O Stretch | Ester Carbonyl | ~1735-1750 | A very strong and characteristic absorption in the IR spectrum. |

| C=C Stretch | Alkene | ~1640-1680 | Absorption intensity varies; indicates the presence of the double bond. |

| C-O Stretch | Ester | ~1150-1250 | Two distinct bands are often observed for the C-O single bonds. |

| =C-H Stretch | Alkene | ~3010-3040 | Found just above 3000 cm⁻¹, distinguishing them from alkane C-H stretches. |

| -C-H Stretch | Alkyl Chain | ~2850-2960 | Multiple strong bands corresponding to symmetric and asymmetric stretching. |

DFT is instrumental in mapping out the detailed pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. msuniv.ac.in A transition state is the highest energy point along the reaction coordinate between a reactant and an intermediate or product; it is an unstable, transient species that cannot be isolated. msuniv.ac.in

For this compound, which is a component of biodiesel surrogates, DFT has been used to study its oxidation and combustion mechanisms. frontiersin.orgfrontiersin.org These studies involve identifying the elementary reaction steps, such as hydrogen abstraction from the carbon chain, addition reactions to the double bond, and subsequent decomposition pathways. DFT calculations can locate the geometry of the transition state for each step and compute its energy. This energy, relative to the reactants, gives the activation energy, a key parameter that determines the rate of the reaction. msuniv.ac.in Such analyses are crucial for building accurate chemical kinetic models.

DFT calculations can also be used to predict how a catalyst will influence a reaction involving this compound. This is achieved by modeling the interaction between the substrate (this compound) and the catalyst's active site. By calculating the energy profiles for different possible reaction pathways (e.g., pathways leading to different isomers or products), researchers can predict the catalyst's selectivity. acs.org The pathway with the lowest activation energy barrier is the most favored, and the product of this pathway will be the major product. rsc.org

The catalytic activity can be inferred from the height of the rate-determining activation energy barrier—a lower barrier implies higher catalytic activity. rsc.org This predictive power is valuable in designing new, more efficient catalysts for reactions like hydrogenation, metathesis, or esterification involving unsaturated esters. For example, in the ethenolysis of ethyl oleate (B1233923), a similar unsaturated ester, computational studies can help rationalize why certain ruthenium catalysts exhibit high selectivity for the desired products. acs.org Similarly, DFT can explain the role of different components in CuZn catalysts used for the hydrogenolysis of esters to alcohols. mdpi.com

Reaction Mechanism Elucidation and Transition State Characterization

Chemical Kinetic Modeling and Simulation

The development of a chemical kinetic model involves assembling a detailed mechanism, which is a comprehensive list of all relevant elementary reactions and their rate constants. For biodiesel surrogates, these mechanisms are often constructed using a hierarchical or decoupling approach. frontiersin.orgfrontiersin.org A core mechanism describing the chemistry of small species (H₂/O₂/CO/C₁-C₃) is combined with skeletal sub-mechanisms that describe the initial decomposition and oxidation of the large fuel components, including methyl decanoate (B1226879) (MD) and methyl-5-decenoate (MD5D). frontiersin.orgfrontiersin.orgresearchgate.net

A complete mechanism for a biodiesel surrogate containing this compound can be very large, sometimes containing hundreds of species and thousands of reactions. frontiersin.orgfrontiersin.orgresearchgate.net These models are then validated by comparing simulation results against experimental data obtained from devices like shock tubes and jet-stirred reactors, covering a wide range of temperatures, pressures, and equivalence ratios. researchgate.net Once validated, these kinetic models are essential tools for use in computational fluid dynamics (CFD) simulations to understand and optimize the combustion process of biodiesel in engines. frontiersin.orgfrontiersin.org

Table 4: Example of a Biodiesel Surrogate Kinetic Model Composition

| Component | Role in Model | Example Species | Source |

|---|---|---|---|

| Unsaturated Methyl Ester | Represents unsaturated fatty acid methyl esters in biodiesel. | This compound (MD5D) | frontiersin.org, researchgate.net, frontiersin.org |

| Saturated Methyl Ester | Represents saturated fatty acid methyl esters in biodiesel. | Methyl Decanoate (MD) | frontiersin.org, researchgate.net, frontiersin.org |

| Alkane | Included to match the overall C/H/O ratio and energy content of real biodiesel. | n-Decane | frontiersin.org, researchgate.net, frontiersin.org |

| Core Mechanism | Describes the detailed chemistry of small radical and stable species at high temperatures. | H₂, O₂, CO, C₁-C₃ species | frontiersin.org, researchgate.net |

| Overall Mechanism Size | A combined model for CFD applications. | 183 species, 1002 reactions | frontiersin.org, frontiersin.org |

Development of Detailed Kinetic Mechanisms for Unsaturated Esters

The development of detailed chemical kinetic mechanisms for unsaturated esters like this compound is crucial for accurately simulating the combustion behavior of biofuels. These mechanisms are complex, often encompassing thousands of chemical species and reactions, and are typically built upon existing, well-validated models for simpler molecules.

A common approach involves extending reaction mechanisms from saturated methyl esters, such as methyl decanoate, by incorporating the specific reaction pathways introduced by the C=C double bond. researchgate.net For instance, detailed chemical kinetic mechanisms for methyl-5-decenoate (MD5D) and its isomer methyl-9-decenoate (MD9D) were developed by augmenting a previously established methyl decanoate (MD) mechanism. researchgate.net This extension requires adding reaction classes that account for the unique chemistry of the double bond, including H-atom abstraction from allylic sites, addition reactions, and subsequent decomposition pathways of the resulting radicals.

Researchers have also utilized automatic mechanism generation software, such as EXGAS, which can construct detailed kinetic models for large methyl esters. This software can generate enormous mechanisms; for example, a model for methyl stearate (B1226849) contained approximately 6,203 species and 43,444 reactions.

To make these detailed mechanisms computationally tractable for simulations, especially in complex computational fluid dynamics (CFD) models of engines, they are often reduced to a more manageable size. Methodologies like the decoupling methodology have been used to create skeletal mechanisms. For example, a three-component biodiesel surrogate model was developed incorporating skeletal sub-mechanisms for methyl decanoate (MD), methyl-5-decenoate (MD5D), and n-decane. acs.orgresearchgate.net The final coupled mechanism contained a more practical 183 species and 1002 reactions, which is suitable for engine CFD modeling while maintaining reasonable accuracy. acs.orgresearchgate.net

The table below summarizes examples of kinetic mechanisms developed for this compound and related compounds.

| Fuel/Surrogate Component(s) | Mechanism Type | Size (Species/Reactions) | Basis/Methodology | Source |

| Methyl-5-decenoate, Methyl-9-decenoate | Detailed | Not specified | Extension of a detailed methyl decanoate mechanism. | researchgate.net |

| Methyl decanoate (MD), Methyl-5-decenoate (MD5D), n-decane | Skeletal | 183 species / 1002 reactions | Decoupling methodology combining skeletal sub-mechanisms with a detailed H₂/O₂/CO/C₁-C₃ core. | acs.orgresearchgate.net |

| C₁₁-C₁₉ Saturated Methyl Esters | Detailed (Auto-generated) | e.g., ~6203 species / ~43444 reactions for methyl stearate | Generated using EXGAS software. | |

| Methyl decanoate, Methyl-9-decenoate, n-heptane | Detailed | 3299 species / 10806 reactions | Developed at Lawrence Livermore National Laboratory (LLNL). | researchgate.net |

Simulation of Oxidation and Combustion Pathways

Simulations using detailed kinetic mechanisms provide invaluable insights into the oxidation and combustion pathways of this compound. These computational studies allow for the exploration of reaction conditions that can be difficult or expensive to replicate experimentally.

Simulations of this compound oxidation have been performed using tools like CHEMKIN in zero-dimensional (0-D) models, such as perfectly stirred reactors (PSR) or homogeneous batch reactors, to compare with experimental data from jet-stirred reactors (JSR). researchgate.netuq.edu.au These comparisons help validate and refine the kinetic mechanisms. A key finding from these simulations is the significant influence of the double bond's presence and position on the fuel's reactivity and the distribution of reaction products. researchgate.net

The low-temperature oxidation pathways for unsaturated esters like this compound are similar in sequence to saturated esters and alkanes, proceeding through ṘH → Ṙ → ṘO₂ → QOOH → O₂QOOH → ketohydroperoxide, which then decomposes into smaller species. acs.org However, the C=C double bond introduces specific pathways. It alters the rates of H-atom abstraction due to the presence of reactive allylic C-H bonds and opens up pathways involving the addition of radicals like OH to the double bond. The presence of the double bond has been noted to slow lower temperature oxidation while increasing the production of unsaturated and oxygenated intermediate species at higher temperatures relative to saturated esters. uq.edu.au

In the context of biodiesel surrogates, simulations are used to test how well a mixture of compounds, including this compound, can replicate the combustion properties of real biodiesel fuels. researchgate.net For example, surrogate blends containing methyl decanoate, methyl-5-decenoate, methyl-9-decenoate, and n-alkanes have been tested against experimental data for rapeseed oil methyl esters. researchgate.net These simulations are critical for developing realistic kinetic tools to study biodiesel combustion in advanced engine designs like homogeneous charge compression ignition (HCCI) engines. researchgate.net

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While detailed kinetic mechanisms describe the chemical transformations during combustion, molecular mechanics (MM) and molecular dynamics (MD) simulations offer a lens into the physical aspects of this compound at the atomic level, such as its shape (conformation) and how molecules interact with each other. These computational techniques are foundational for understanding a molecule's physical properties and behavior in different environments. nih.govmdpi.com

Intermolecular Interactions: Molecular dynamics simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. nih.gov These simulations calculate the forces between molecules, which include van der Waals forces, electrostatic interactions (due to partial charges on atoms), and potential hydrogen bonding. For a molecule like this compound, MD simulations could elucidate how these molecules pack in a liquid state and how the ester group and the double bond influence interactions. The forces are calculated using a molecular mechanics force field, which parameterizes these interactions. nih.gov By simulating a system of many this compound molecules, one can study bulk properties like density and viscosity, and understand how intermolecular forces affect them. While specific MD simulation studies focused solely on the intermolecular interactions of pure this compound are not widely published, this technique is extensively used in studying biofuels and their interaction with other components in blends or with biological systems. mdpi.comucsd.edu For instance, understanding these interactions is crucial for modeling how fuel molecules behave in a non-polar diesel environment or in the presence of water.

Research Applications and Broader Scientific Impact

Contribution to Chemical Ecology and Pheromone Research